molecular formula C17H16N2O2 B2592401 N-(2-oxoindolin-5-yl)-3-phenylpropanamide CAS No. 921774-73-4

N-(2-oxoindolin-5-yl)-3-phenylpropanamide

Cat. No.: B2592401
CAS No.: 921774-73-4
M. Wt: 280.327
InChI Key: MKYVMNHUUCSLAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-oxoindolin-5-yl)-3-phenylpropanamide is a compound that belongs to the class of oxindoles, which are known for their diverse biological activities

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to exhibit notable cytotoxicity toward human cancer cell lines , suggesting potential targets within these cells.

Mode of Action

Similar compounds have been shown to induce late cellular apoptosis , suggesting that N-(2-oxoindolin-5-yl)-3-phenylpropanamide may interact with its targets to trigger programmed cell death.

Biochemical Pathways

Based on the reported induction of apoptosis by similar compounds , it can be inferred that this compound may influence pathways related to cell cycle regulation and apoptosis.

Result of Action

Similar compounds have been reported to induce late cellular apoptosis , suggesting that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxoindolin-5-yl)-3-phenylpropanamide typically involves the condensation of 5-aminooxindole with phenylpropanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, and employing industrial-scale purification techniques such as recrystallization or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2-oxoindolin-5-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyindoline derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products: The major products formed from these reactions include N-oxide derivatives, hydroxyindoline derivatives, and various substituted amides.

Scientific Research Applications

N-(2-oxoindolin-5-yl)-3-phenylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme inhibition mechanisms.

    Medicine: Due to its structural similarity to known anticancer agents, it is being investigated for its potential anticancer properties.

    Industry: It can be used in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Uniqueness: N-(2-oxoindolin-5-yl)-3-phenylpropanamide is unique due to its specific structural features, which allow it to interact with a different set of molecular targets compared to other oxindole derivatives. Its ability to inhibit specific kinases makes it a valuable compound for further research in cancer therapy.

Properties

IUPAC Name

N-(2-oxo-1,3-dihydroindol-5-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c20-16(9-6-12-4-2-1-3-5-12)18-14-7-8-15-13(10-14)11-17(21)19-15/h1-5,7-8,10H,6,9,11H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYVMNHUUCSLAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)CCC3=CC=CC=C3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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